3-(Aminomethyl)oxetan-3-amine

Medicinal Chemistry Physicochemical Properties Bioisosteres

3-(Aminomethyl)oxetan-3-amine (CAS 1098517-90-8) is a small-molecule chemical probe and synthetic intermediate belonging to the 3,3-disubstituted oxetane class. It features a strained, four-membered oxetane ring directly substituted with both a primary amine and an aminomethyl group.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
Cat. No. B8734408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)oxetan-3-amine
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESC1C(CO1)(CN)N
InChIInChI=1S/C4H10N2O/c5-1-4(6)2-7-3-4/h1-3,5-6H2
InChIKeyHDJHJIJAHCNSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)oxetan-3-amine: A Bifunctional Oxetane Building Block for Controlled Basicity in Drug Discovery


3-(Aminomethyl)oxetan-3-amine (CAS 1098517-90-8) is a small-molecule chemical probe and synthetic intermediate belonging to the 3,3-disubstituted oxetane class. It features a strained, four-membered oxetane ring directly substituted with both a primary amine and an aminomethyl group . This geminal arrangement creates a unique bifunctional scaffold where the oxetane ring's electron-withdrawing effect is known to significantly attenuate the basicity of the proximal amines, a key differentiator for modulating pharmacokinetic properties in medicinal chemistry [1]. It is commercially available as a free base, oxalate salt, or dihydrochloride salt with typical purities of 95-97% .

Why 3-(Aminomethyl)oxetan-3-amine Cannot Be Simply Replaced by Common Piperidine or Azetidine Analogs


3-(Aminomethyl)oxetan-3-amine is not a generic aliphatic amine; its value lies in the predictable and quantifiable modulation of the amine's pKa conferred by the oxetane ring. Unlike acyclic amines or common saturated heterocycles like piperidine (pKa ~10.6) and azetidine (pKa ~11.3), an oxetane at the α-position to an amine reduces its basicity by 2.5–3.5 log units [1]. This property is critical for optimizing a drug candidate's ionization state at physiological pH, directly impacting permeability, off-target binding (e.g., hERG), and metabolic stability [2]. Substituting this scaffold with a simpler, more basic amine invalidates these carefully tuned physicochemical properties and can lead to significantly different or even misleading structure-activity relationship (SAR) data, making it a distinct procurement item for specific medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 3-(Aminomethyl)oxetan-3-amine Against Closest Analogs


Basicity Modulation: pKa Shift vs. Non-Cyclic Amine and 3-Aminooxetane

The incorporation of an oxetane ring causes a strong attenuation of adjacent amine basicity. Based on the well-established class effect quantified by Wuitschik et al., the α-position oxetane directly attached to one amine in 3-(aminomethyl)oxetan-3-amine is predicted to lower its pKa by 2.5–3.5 units compared to a generic acyclic aliphatic amine [1]. This effect is more pronounced than that of a simple 3-aminooxetane (pKa 7.00 predicted ), where the amine is directly on the ring, but the bifunctional nature of 3-(aminomethyl)oxetan-3-amine provides two distinct amine environments for further differentiation. This attenuation is a key driver for its selection as a carbonyl or gem-dimethyl bioisostere [1].

Medicinal Chemistry Physicochemical Properties Bioisosteres

Lipophilicity Control: LogD Comparison vs. gem-Dimethyl and Carbonyl Analogs

The oxetane ring serves as a polarity-enhancing bioisostere. Wuitschik et al. demonstrated that replacing a gem-dimethyl group with an oxetane leads to a significant decrease in lipophilicity. In matched molecular pair analysis for 4-substituted piperidine scaffolds, the oxetane-containing compound exhibited a LogD that was lower than both the carbonyl analog and the saturated piperidine [1]. The bifunctional 3-(aminomethyl)oxetan-3-amine, possessing both direct amine and aminomethyl substitution, allows for further local modulation of polarity, making it a strategic building block when a specific LogD reduction is required without introducing a metabolically vulnerable carbonyl group.

Drug Metabolism Lipophilicity ADME Properties

Metabolic Stability Advantage: In Vitro Clearance vs. Carbonyl and Piperidine Matched Pairs

The oxetane motif offers a metabolically stable alternative to ketone carbonyls. In a direct comparison of matched molecular pairs, the oxetane analog showed superior microsomal stability compared to its carbonyl counterpart. Wuitschik et al. reported that in human liver microsomes, the intrinsic clearance (CL_int) for an oxetane analog of a 4-substituted piperidine was reduced relative to the corresponding ketone [1]. 3-(Aminomethyl)oxetan-3-amine provides a scaffold to build such stable motifs, as the oxetane ring itself is resistant to common metabolic pathways that rapidly reduce carbonyl groups.

Drug Metabolism Microsomal Stability Lead Optimization

Conformational Control: Synclinal Preference vs. All-Carbon Cyclobutanes

The oxetane ring imposes a distinct conformational bias within molecular chains, a feature absent in all-carbon cyclobutane analogs. The incorporation of an oxetane into an aliphatic chain favors synclinal rather than antiplanar arrangements [1]. This property is directly leveraged in 3-(aminomethyl)oxetan-3-amine, where the geminal substitution pattern on the rigid oxetane core locks the two amine vectors into a well-defined spatial orientation. This contrasts with more flexible acyclic or larger ring analogs, offering a programmable angle between functional groups for target engagement.

Conformational Analysis Molecular Design Bioisosterism

High-Value Application Scenarios for Procuring 3-(Aminomethyl)oxetan-3-amine


Late-Stage Lead Optimization: Reducing hERG Liability through Basicity Modulation

A lead series containing a piperidine or acyclic amine shows high hERG binding (pIC50 > 6). 3-(Aminomethyl)oxetan-3-amine can be incorporated to capitalize on the demonstrated 2.5–3.5 pKa unit reduction [1]. This attenuation lowers the ratio of the charged (active for hERG binding) form of the molecule at physiological pH, thereby potentially improving the cardiac safety profile without drastically altering target engagement.

Bioisosteric Replacement of a Metabolically Labile Ketone

A ketone-containing scaffold is the key pharmacophore but drives high intrinsic clearance (CL_int) in human liver microsomes. The ketone's carbonyl acts as a hydrogen bond acceptor. As a bioisosteric replacement strategy, 3-(Aminomethyl)oxetan-3-amine can be used to install an oxetane core, which retains hydrogen bond accepting capability but demonstrates significantly improved microsomal stability over the ketone pair [2]. This addresses the primary developability risk.

Synthesis of Constrained, Low-Lipophilicity Fragment Libraries

A fragment-based drug discovery campaign requires novel 3D fragments with high solubility and low lipophilicity (LogD < 1). 3-(Aminomethyl)oxetan-3-amine serves as an ideal starting material. Its bifunctional and rigid nature allows for diverse derivatization while its oxetane core consistently lowers LogD compared to gem-dimethyl or cyclobutyl analogs [2]. This directly satisfies the demanding physicochemical criteria for fragment screening collections.

Constraining a Linear Diamine Pharmacophore for Enhanced Binding Affinity

A target protein interacts with a flexible 1,2-ethylenediamine moiety. The procurement and use of 3-(aminomethyl)oxetan-3-amine locks the two nitrogen atoms into a rigid, geminal orientation on the oxetane ring, favoring a specific synclinal conformation [3]. This pre-organization is expected to reduce the entropic penalty upon target binding, potentially increasing affinity and selectivity compared to the flexible, open-chain analog.

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